molecular formula C12H9ClN2S B2704993 2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine CAS No. 860722-38-9

2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine

Cat. No. B2704993
CAS RN: 860722-38-9
M. Wt: 248.73
InChI Key: KRLJXPYGIAFSCO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.) .


Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from other substances. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, stability, etc .

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This can involve interacting with specific proteins, disrupting cellular processes, etc .

Safety and Hazards

This involves determining any risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental hazards, etc .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2S/c1-8-4-5-15-7-9(14-12(15)6-8)10-2-3-11(13)16-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLJXPYGIAFSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine

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